molecular formula C13H19N3O2S B1522575 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide CAS No. 1181459-02-8

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

Cat. No.: B1522575
CAS No.: 1181459-02-8
M. Wt: 281.38 g/mol
InChI Key: FWKBSTOSBAALMT-UHFFFAOYSA-N
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Description

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.37 g/mol . It is characterized by the presence of an amino group, a sulfonamide group, and a methylazepane moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with 1-methylazepane under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the azepane ring . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, sulfinamide derivatives, and various substituted benzene sulfonamides .

Scientific Research Applications

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBSTOSBAALMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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